(3E)-2-Propylpent-3-enoic acid
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Overview
Description
(3E)-2-Propylpent-3-enoic acid belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present this compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa) this compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and adiposome.
Scientific Research Applications
Structural and Molecular Analysis
- X-ray Crystallography and Spectroscopy : (2E)-2-(Ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, a compound related to (3E)-2-Propylpent-3-enoic acid, is characterized by X-ray crystallography, spectroscopy, and quantum chemical calculations. This research helps in understanding the molecular structure and interactions of similar compounds (Venkatesan et al., 2016).
Biochemical Effects and Metabolic Pathways
- Mitochondrial Metabolism : Studies on valproic acid, chemically similar to this compound, show its effects on mitochondrial metabolism, specifically on beta-oxidation pathways in rat liver (Li et al., 1991).
Molecular Conformation and Analysis
- Density Functional Theory Calculations : Research on (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, structurally related to this compound, provides insights into molecular conformation, vibrational spectra, and NBO analysis. This contributes to the understanding of similar compounds' physical and chemical properties (Mary et al., 2014).
Anticonvulsant and Toxic Potencies
- Animal Models of Epilepsy : Research on valproic acid and its metabolites, closely related to this compound, examines their anticonvulsant and toxic potencies in different animal models of epilepsy. This provides a comparative analysis of their efficacy and safety profiles (Löscher et al., 1984).
Synthesis and Chemical Reactions
- Palladium-Catalysed Cross-Coupling : Research demonstrates the selective synthesis of 3,3-disubstituted prop-2-enoic acids, a chemical class including this compound, via palladium-catalysed cross-coupling. This method is essential for synthesizing structurally diverse prop-2-enoic acids (Abarbri et al., 2002).
Impact on Mitochondrial Oxidative Phosphorylation
- Mitochondrial Oxidative Phosphorylation Inhibition : Valproic acid, similar to this compound, inhibits mitochondrial oxidative phosphorylation. This research contributes to understanding the compound's impact on cellular energy metabolism (Silva et al., 1997).
properties
CAS RN |
72010-19-6 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
(E)-2-propylpent-3-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)/b5-3+ |
InChI Key |
WTMAHJABDOHPDJ-HWKANZROSA-N |
Isomeric SMILES |
CCCC(/C=C/C)C(=O)O |
SMILES |
CCCC(C=CC)C(=O)O |
Canonical SMILES |
CCCC(C=CC)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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